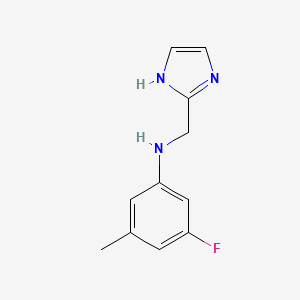

3-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline

Description

3-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline (CAS No.: 1512918-68-1) is a fluorinated aromatic compound with the molecular formula C₁₁H₁₂FN₃ and a calculated molecular weight of 205.24 g/mol . The structure features a 3-fluoro-substituted aniline core linked via a methylene bridge to a 1H-imidazol-2-yl group, with an additional methyl substituent at the 5-position of the aromatic ring. This compound is synthesized through multi-step protocols involving N-alkylation, nitro group reduction, and cyclization, as demonstrated in analogous synthetic routes for related benzimidazole derivatives . Its purity is typically reported at 95% in commercial samples .

However, its detailed pharmacological profile remains underexplored in publicly available literature.

Properties

IUPAC Name |

3-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-4-9(12)6-10(5-8)15-7-11-13-2-3-14-11/h2-6,15H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACUBWYKQGGKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NCC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-chloromethyl-1H-imidazole.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit tumor cell growth effectively. The National Cancer Institute (NCI) protocols have been employed to evaluate the compound's antimitotic activity against various human tumor cell lines, demonstrating promising results with mean GI50 values indicating potent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | GI50 (μM) | TGI (μM) | Cell Lines Tested |

|---|---|---|---|

| This compound | 15.72 | 50.68 | Various human tumor cells |

| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | 25.72 ± 3.95 | Not specified | U87 glioblastoma |

Antibacterial Properties

The compound has shown potential as an antibacterial agent against various strains of bacteria. Similar imidazole derivatives have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Table 2: Antibacterial Activity of Imidazole Derivatives

| Compound Name | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | Not specified | S. aureus, E. coli, P. aeruginosa |

| 4-Methyl-1H-imidazole derivatives | 40 | S. aureus |

Synthesis and Development

The synthesis of this compound involves several chemical processes that can be optimized for higher yields and purity. Recent patents describe improved synthetic routes that enhance the efficiency of producing this compound and its analogs, which are crucial for large-scale pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural Differences

- Substituent Positionality : The target compound’s 3-fluoro and 5-methyl groups on the aniline ring contrast with the 6-fluoro substitution in 2-(6-fluoro-1H-benzo[d]imidazol-2-yl)aniline. This positional variance impacts electronic distribution and steric interactions .

- Backbone Heterocycles: While the target compound contains a monocyclic imidazole, 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one features a bicyclic benzimidazolone core, altering solubility and metabolic stability .

Spectral Analysis Challenges

- ¹H NMR Complexity : Fluorine’s strong electronegativity and coupling effects complicate spectral assignments. For example, 3-fluoro-N-(3-fluorophenyl)benzamide analogs exhibit severe signal overlap in aromatic regions, a challenge also expected for the target compound .

- Differentiation via 13C NMR: The methylene bridge (N-CH₂-imidazole) in the target compound produces distinct 13C signals (~40–50 ppm), absent in non-bridged analogs like 2-(6-fluoro-1H-benzo[d]imidazol-2-yl)aniline .

Physicochemical Properties

- Lipophilicity : The imidazol-2-ylmethyl group in the target compound increases hydrophilicity compared to the isopropyl-substituted benzimidazolone derivative (logP estimated at 2.1 vs. 3.4) .

Biological Activity

3-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug discovery.

- IUPAC Name : this compound

- Molecular Formula : C10H10FN3

- Molecular Weight : 191.21 g/mol

- CAS Number : 1512918-68-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds related to imidazole derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated weak growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL . The presence of halogen substitutions on the imidazole ring has been shown to enhance activity against MRSA strains, suggesting that structural modifications can lead to improved efficacy .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Indole-Imidazole Derivative | 16 | Weak growth inhibitor |

| Phenethyl-Indole-Imidazole | ≤0.25 | Strong anti-MRSA activity |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of imidazole derivatives. In one study, compounds were screened for their cytotoxic effects on human embryonic kidney cells (HEK293). Notably, two active anti-MRSA compounds exhibited no cytotoxicity at concentrations up to 32 µg/mL, highlighting their potential as therapeutic agents without significant side effects .

Case Studies and Research Findings

A comprehensive investigation into the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications at specific positions can lead to enhanced biological activity. For instance, the introduction of fluorine atoms has been associated with increased potency against various pathogens and cancer cell lines .

In a comparative study, several derivatives were synthesized and tested for their anticancer activities against human leukemia and breast cancer cell lines. Some compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.